

Epigenetic Modifications Induced by Y08262: A Technical Guide

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Compound of Interest

Compound Name: Y08262

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Abstract

Y08262 is a novel, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader.[1][2][3] By targeting the CBP bromodomain, **Y08262** offers a promising therapeutic avenue for diseases such as acute myeloid leukemia (AML).[1][4] This technical guide provides an in-depth overview of the core mechanisms of **Y08262**, focusing on the epigenetic modifications it induces. The document details expected quantitative outcomes, representative experimental protocols, and key signaling pathways, based on the known function of CBP bromodomain inhibitors.

Introduction to Y08262 and its Target

Y08262 has been identified as a selective inhibitor of the CBP bromodomain with a half-maximal inhibitory concentration (IC₅₀) of 73.1 nM.[1][2][3] CBP and its close homolog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. The bromodomain of CBP is responsible for recognizing and binding to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to specific gene loci.

In hematological malignancies like AML, the aberrant activity of CBP is implicated in the maintenance of a leukemic state. By inhibiting the CBP bromodomain, **Y08262** is expected to

disrupt the interaction between CBP and acetylated histones, leading to the downregulation of oncogenic gene expression programs, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data on the Effects of Y08262

While the primary publication on **Y08262** is not publicly available in its entirety, the following tables summarize the expected quantitative data based on the known activity of selective CBP/p300 bromodomain inhibitors in AML cell lines.

Table 1: In Vitro Activity of **Y08262**

Parameter	Cell Line	Value
CBP Bromodomain Inhibition (IC50)	Biochemical Assay	73.1 nM[1][2][3]
Cell Viability (IC50)	MV4-11 (AML)	Estimated 0.5 - 5 µM
MOLM-13 (AML)	Estimated 1 - 10 µM	
Apoptosis Induction (Annexin V+)	MV4-11 (AML)	Estimated Dose-dependent increase
Cell Cycle Arrest	MV4-11 (AML)	Estimated G1 phase arrest

Note: Cell viability, apoptosis, and cell cycle data are illustrative and based on the typical performance of selective CBP/p300 inhibitors in AML cell lines.

Table 2: Epigenetic and Transcriptional Effects of **Y08262**

Parameter	Target	Cell Line	Expected Outcome
Histone H3 Acetylation (H3K27ac)	Global Levels	MV4-11 (AML)	Estimated No significant change
MYC Enhancer	MV4-11 (AML)	Estimated Significant decrease	
MYC mRNA Expression	MYC	MV4-11 (AML)	Estimated Dose-dependent decrease
BCL2 mRNA Expression	BCL2	MV4-11 (AML)	Estimated Dose-dependent decrease

Note: These expected outcomes are based on the known mechanism of CBP bromodomain inhibitors, which act by displacing CBP from chromatin at specific gene loci rather than inhibiting its global HAT activity.

Experimental Protocols

The following are detailed, representative methodologies for key experiments to characterize the epigenetic and cellular effects of **Y08262**.

Western Blot for Histone Acetylation

This protocol is for assessing changes in histone H3 acetylation at lysine 27 (H3K27ac) at a specific gene promoter, such as the MYC enhancer, after treatment with **Y08262**.

- **Cell Culture and Treatment:** Culture MV4-11 cells to a density of 1×10^6 cells/mL and treat with varying concentrations of **Y08262** (e.g., 0.1, 1, 10 μ M) or DMSO as a vehicle control for 24 hours.
- **Histone Extraction:** Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
- **Protein Quantification:** Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
- **SDS-PAGE and Western Blotting:**

- Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against H3K27ac (1:1000 dilution) and a loading control like total Histone H3 (1:5000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Densitometry Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is to determine the occupancy of CBP at a specific genomic locus, such as the MYC enhancer, in response to **Y08262** treatment.

- Cell Culture and Cross-linking: Treat MV4-11 cells with **Y08262** or DMSO as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
- Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G agarose beads.
 - Incubate the chromatin with an anti-CBP antibody or an IgG control overnight at 4°C.

- Add Protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
- Wash the beads to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
- DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers specific for the MYC enhancer region and a negative control region.
 - Calculate the enrichment of CBP at the target locus relative to the input and IgG controls.

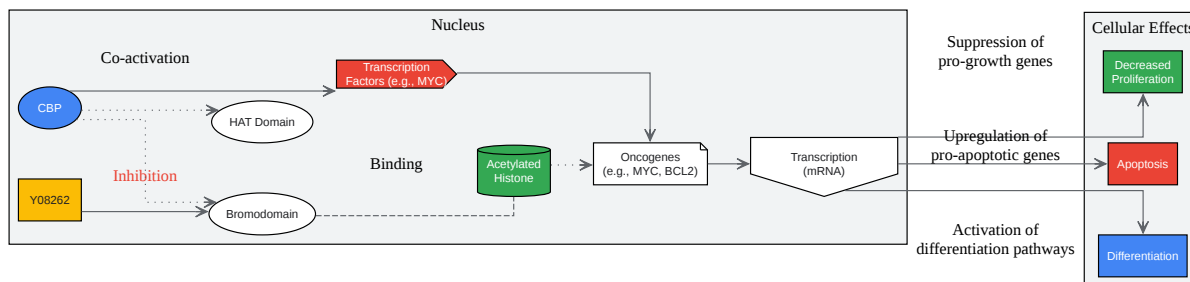
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression

This protocol is for measuring the mRNA expression levels of downstream target genes, such as MYC and BCL2, following **Y08262** treatment.

- Cell Culture and RNA Extraction: Treat MV4-11 cells with **Y08262** or DMSO. Harvest the cells and extract total RNA using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers specific for MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
 - Use a SYBR Green or TaqMan-based detection method.
- Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations of Pathways and Workflows

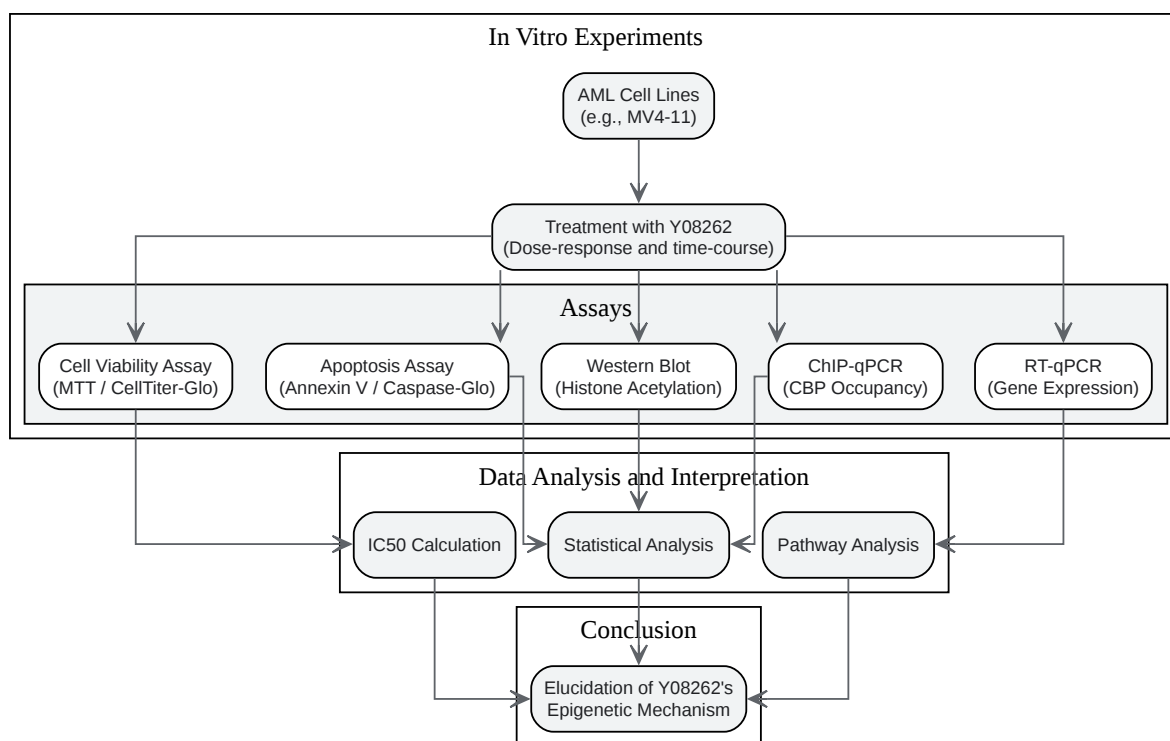
Signaling Pathway of Y08262 Action



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Caption: Mechanism of action of **Y08262** in inhibiting CBP function.

Experimental Workflow for Y08262 Characterization



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Caption: A typical workflow for characterizing the effects of **Y08262**.

Conclusion and Future Directions

Y08262 is a promising CBP bromodomain inhibitor with potential therapeutic applications in AML. Its mechanism of action is centered on the disruption of epigenetic regulation of oncogenic gene expression. The data and protocols presented in this guide, while based on the established activities of this inhibitor class, provide a solid framework for the further investigation of **Y08262**.

Future research should focus on obtaining and analyzing the data from the primary study on **Y08262** to confirm these expected outcomes. Further studies could explore the efficacy of **Y08262** in in vivo models of AML and investigate potential combination therapies to enhance its anti-leukemic activity. A comprehensive understanding of the epigenetic modifications induced by **Y08262** will be crucial for its successful clinical development.

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